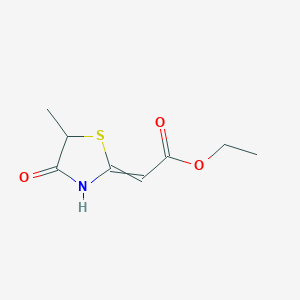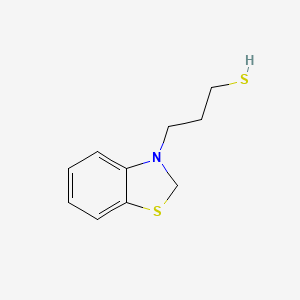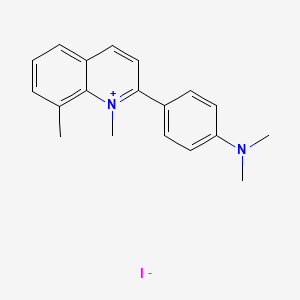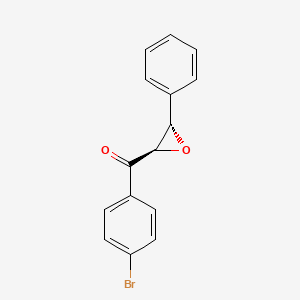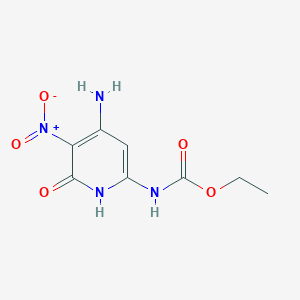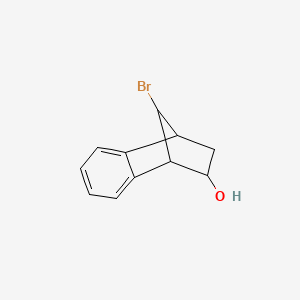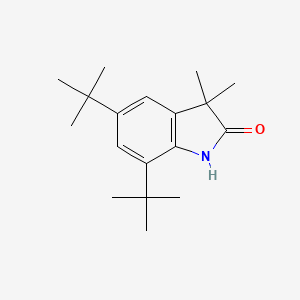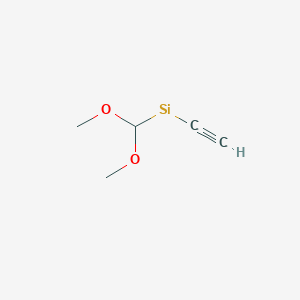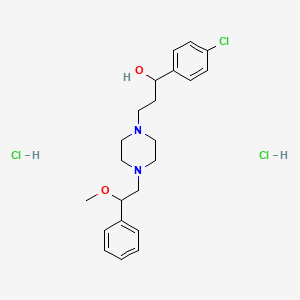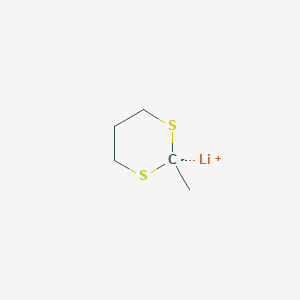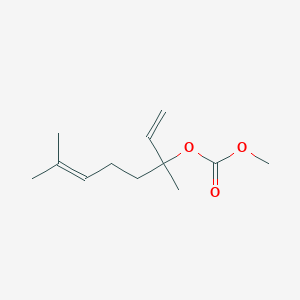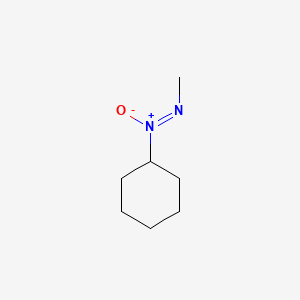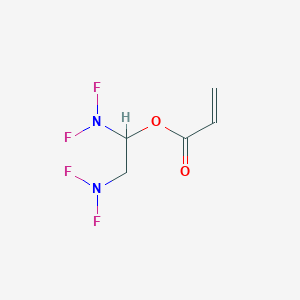
1,2-Bis(difluoroamino)ethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(difluoroamino)ethyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid, where the hydrogen atoms on the ethyl group are replaced by difluoroamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(difluoroamino)ethyl prop-2-enoate typically involves the reaction of 2-propenoic acid with 1,2-bis(difluoroamino)ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(difluoroamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The difluoroamino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoroamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(difluoroamino)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,2-Bis(difluoroamino)ethyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The difluoroamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(difluoroamino)ethane: Similar structure but lacks the ester group.
2-Propenoic acid, 1,2-bis(difluoroamino)ethyl ester: Another ester derivative with similar properties.
Eigenschaften
CAS-Nummer |
25580-99-8 |
|---|---|
Molekularformel |
C5H6F4N2O2 |
Molekulargewicht |
202.11 g/mol |
IUPAC-Name |
1,2-bis(difluoroamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C5H6F4N2O2/c1-2-5(12)13-4(11(8)9)3-10(6)7/h2,4H,1,3H2 |
InChI-Schlüssel |
WHCLMBLXUIWPGI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(CN(F)F)N(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


